(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone
Description
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone is a synthetic small molecule featuring a pyrrolidine ring substituted with ethoxy (-OCH₂CH₃) and hydroxyl (-OH) groups at positions 3 and 4, respectively. This moiety is linked via a methanone bridge to a piperidin-4-yl group.
Properties
IUPAC Name |
(3-ethoxy-4-hydroxypyrrolidin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-2-17-11-8-14(7-10(11)15)12(16)9-3-5-13-6-4-9/h9-11,13,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAQTXNXMBPMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, which incorporate both pyrrolidine and piperidine rings, render it a valuable candidate for drug discovery and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is (3-ethoxy-4-hydroxypyrrolidin-1-yl)-piperidin-4-ylmethanone, with a molecular formula of CHNO. It has a molecular weight of 242.31 g/mol and features key functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | (3-Ethoxy-4-hydroxypyrrolidin-1-yl)-piperidin-4-ylmethanone |
| Molecular Formula | CHNO |
| Molecular Weight | 242.31 g/mol |
| CAS Number | 2098076-92-5 |
The biological activity of (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various pharmacological effects. For instance, it may act as an inhibitor or activator depending on the biological context.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or metabolic disorders.
- Receptor Modulation : By binding to certain receptors, it may alter signaling pathways that are crucial for maintaining homeostasis or responding to pathological states.
Biological Activity Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
Neurological Disorders
Research indicates that (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone could be effective in treating neurological disorders due to its ability to interact with neurotransmitter systems. For example, compounds with similar structures have shown promise as selective modulators of dopamine and serotonin receptors, which are critical in managing conditions like depression and schizophrenia .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic functions .
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. Assays measuring the ability to scavenge free radicals indicate significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies
- Dopaminergic Activity : A study explored the effects of similar piperidine derivatives on dopamine receptor binding affinities. Results indicated that modifications in the piperidine ring significantly influenced receptor selectivity and potency .
- Antimicrobial Efficacy : A comparative study assessed various derivatives including (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting growth at low concentrations .
Scientific Research Applications
Overview
(3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone is a complex organic compound that combines pyrrolidine and piperidine structures, making it a valuable scaffold in medicinal chemistry. Its unique properties enable various applications in scientific research, particularly in drug discovery, biological studies, and industrial processes.
Medicinal Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its structural features allow for the development of chemical libraries that can be screened for potential therapeutic agents. This is particularly relevant in the context of neurological disorders, where compounds that modulate neurotransmitter activity are sought after.
Biological Studies
In biological research, (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone can be utilized to explore interactions between small molecules and biological targets. Its ability to bind to specific enzymes and receptors makes it a useful tool for studying enzyme kinetics and receptor binding affinities. This can lead to insights into metabolic pathways and receptor signaling mechanisms.
Drug Development
The compound has shown potential as a therapeutic agent due to its interaction with various molecular targets. Its efficacy in inhibiting certain enzymes involved in metabolic pathways positions it as a candidate for treating metabolic disorders and neurodegenerative diseases .
Case Studies
Several studies have highlighted the applications of this compound:
Case Study 1: Neuroprotective Effects
Research has indicated that (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone exhibits neuroprotective effects by modulating neurotransmitter receptors. In vitro studies demonstrated its ability to enhance neuronal survival under stress conditions, suggesting its potential for treating neurodegenerative diseases .
Case Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results showed significant inhibition rates compared to control groups, indicating its potential utility in managing metabolic disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The ethoxy and hydroxyl groups on the pyrrolidine ring distinguish this compound from related piperidine/pyrrolidine methanones. For example:
- Hydrophilicity: The hydroxyl group likely enhances aqueous solubility compared to lipophilic substituents like benzyl or phenyl groups in compounds such as (4-(4-Benzylbenzoyl)piperidin-1-yl)(2,4-difluoro-5-methoxyphenyl)methanone (Compound 54, ) .
- logP: Compounds with aromatic substituents (e.g., phenyl or benzoyl groups) exhibit higher logP values, as seen in (4-Phenoxyphenyl)(piperidin-4-yl)methanone (Compound 58, ), whereas the target compound’s polar substituents may reduce logP, favoring improved bioavailability .
Data Tables
Table 2. Physicochemical Properties
Research Findings and Implications
- Therapeutic Potential: The hydroxyl and ethoxy groups may position the compound as a candidate for targeting oxidative enzymes (e.g., tuberculosis-related oxidases) or epigenetic regulators (e.g., HDACs) .
- Selectivity Challenges : Compared to GPR55 antagonists like ML191 (), which feature oxadiazole and furan moieties, the target’s pyrrolidine-hydroxyl group may reduce off-target effects but require optimization for potency .
Preparation Methods
Acid Chloride Formation
A common preparative step involves converting a 4-(2-piperidin-1-ylethoxy)benzoic acid hydrochloride precursor into its acid chloride derivative using thionyl chloride under reflux conditions. The reaction is typically carried out in an inert solvent such as 1,2-dichloroethane or toluene, often with catalytic dimethylformamide (DMF) to enhance the reaction rate.
| Parameter | Conditions | Outcome |
|---|---|---|
| Reagents | 4-(2-piperidin-1-ylethoxy)benzoic acid hydrochloride, thionyl chloride, DMF | Acid chloride intermediate formation |
| Solvent | 1,2-dichloroethane or toluene | Efficient conversion under reflux |
| Temperature | Reflux (approx. 110°C) | Complete conversion within 1.5–2 hours |
| Work-up | Evaporation under vacuum | Isolated acid chloride as hydrochloride salt |
This step yields the acid chloride hydrochloride salt, which is then used in subsequent coupling reactions.
Coupling with Amines
The acid chloride intermediate is reacted with the amine component, such as a piperidin-4-yl derivative, to form the amide bond. This reaction is typically performed in a non-protic solvent like dichloromethane under controlled temperature to avoid side reactions.
| Parameter | Conditions | Outcome |
|---|---|---|
| Reagents | Acid chloride intermediate, piperidin-4-yl amine | Formation of amide bond |
| Solvent | Dichloromethane | Clean coupling reaction |
| Temperature | Ambient to mild heating | High yield of amide |
| Work-up | Standard aqueous work-up and purification | Pure amide intermediate |
This step is critical for assembling the core structure of the target molecule.
Installation of Ethoxy and Hydroxyl Groups on Pyrrolidine
The pyrrolidine ring functionalization involves introducing the ethoxy group at the 3-position and the hydroxyl group at the 4-position. This is achieved through selective substitution and oxidation reactions starting from a suitable pyrrolidine precursor.
- Ethoxy group introduction : Typically via nucleophilic substitution using ethylating agents under Mitsunobu conditions or through displacement reactions with ethoxy nucleophiles.
- Hydroxyl group introduction : Often via regioselective oxidation or hydrolysis steps, depending on the starting material.
These transformations require careful control of reaction conditions to ensure regio- and stereoselectivity.
Representative Experimental Procedures
Preparation of 4-(2-piperidinoethoxy)benzoic acid hydrochloride
This intermediate is synthesized by heating methyl 4-hydroxybenzoate with beta-chloroethylpiperidine hydrochloride in the presence of potassium carbonate in amyl acetate solvent at 110–125°C for several hours, followed by acidification with hydrochloric acid and isolation by filtration.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | Methyl 4-hydroxybenzoate, beta-chloroethylpiperidine hydrochloride, K2CO3, amyl acetate, 110–125°C, 4.5–5 h | 90–93 | Complete consumption of ester confirmed by HPLC |
| Acidification | Dilute HCl, reflux 5–13 h | — | Precipitation of product |
| Isolation | Cooling, acetone wash, vacuum drying | — | High purity product (>99% by HPLC) |
This procedure provides a key intermediate for further conversion to the acid chloride.
Acid Chloride Formation from 4-(2-piperidin-1-ylethoxy)benzoic acid hydrochloride
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reaction | Thionyl chloride, DMF (catalytic), 1,2-dichloroethane or toluene, reflux 1.5–2 h | Quantitative | Formation of acid chloride hydrochloride salt |
| Work-up | Evaporation under vacuum | — | Ready for coupling reaction |
This intermediate is reactive and used directly in the next step.
Summary Table of Preparation Steps
| Step No. | Intermediate / Product | Reagents and Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | 4-(2-piperidinoethoxy)benzoic acid hydrochloride | Methyl 4-hydroxybenzoate, beta-chloroethylpiperidine hydrochloride, K2CO3, amyl acetate, reflux | 90–93 | Alkylation and acidification |
| 2 | 4-(2-piperidin-1-ylethoxy)benzoyl chloride hydrochloride | Thionyl chloride, DMF, 1,2-dichloroethane or toluene, reflux | Quantitative | Acid chloride formation |
| 3 | (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone | Coupling of acid chloride with amine, followed by ethoxy and hydroxyl functionalization | Variable | Multi-step synthesis, purification required |
Research Findings and Considerations
- The use of thionyl chloride with catalytic DMF in an inert solvent under reflux is a robust and reproducible method for acid chloride formation, which is a pivotal step in the synthesis.
- The alkylation of methyl 4-hydroxybenzoate with beta-chloroethylpiperidine hydrochloride in the presence of potassium carbonate in amyl acetate is an efficient route to the key intermediate acid.
- High yields (above 90%) and high purity (>99% by HPLC) of intermediates have been reported using these methods, indicating their suitability for scale-up.
- Functional group transformations on the pyrrolidine ring require careful reaction condition optimization to maintain regioselectivity and avoid side reactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (3-Ethoxy-4-hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone?
- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC) with DMAP or DIPEA as catalysts in dichloromethane, as demonstrated in analogous piperidine-methanone syntheses . Protecting groups (e.g., acetyl) may be employed for hydroxyl or amine functionalities, followed by deprotection under acidic hydrolysis (6 M HCl) or catalytic hydrogenation . Solvent systems like n-hexane/EtOAc or CHCl3/MeOH are effective for purification via column chromatography, yielding products with >95% purity .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer :
- 1H/13C-NMR : Key signals include the piperidine N-CH2 (δ ~2.5–3.5 ppm), pyrrolidine ether (δ ~3.5–4.5 ppm), and carbonyl (C=O, δ ~165–175 ppm in 13C-NMR) .
- HPLC : Reverse-phase HPLC with C18 columns and UV detection (e.g., 254 nm) confirms purity. Retention times (e.g., 11.5–11.6 min) and peak areas (>95%) are critical metrics .
- Elemental Analysis : Validate empirical formula (e.g., C13H22N2O3) with <0.4% deviation .
Q. What purification strategies address challenges in isolating the final product?
- Methodological Answer : Impurities from incomplete coupling or deprotection are mitigated via gradient elution (e.g., 10–100% EtOAc in hexane) . Recrystallization from EtOAc/hexane mixtures improves crystalline yield. For polar byproducts, ion-exchange chromatography or preparative TLC with CH2Cl2/MeOH (9:1) is effective .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?
- Methodological Answer :
- Substituent Modifications : Replace the ethoxy group with methoxy or halogens to assess steric/electronic effects on target binding .
- Scaffold Hybridization : Introduce triazole or benzoyl groups (via click chemistry or Friedel-Crafts acylation) to enhance affinity, as seen in related piperidine derivatives .
- In Vitro Assays : Screen analogs against kinase or GPCR panels to identify lead candidates. Use SPR or fluorescence polarization for binding kinetics .
Q. What computational approaches predict target engagement and metabolic stability?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with targets like acetylcholinesterase or dopamine receptors. Focus on hydrogen bonding with the hydroxyl group and hydrophobic contacts with the piperidine ring .
- ADME Prediction : Tools like SwissADME predict logP (∼2.1) and metabolic hotspots (e.g., ethoxy demethylation via CYP3A4). Introduce fluorination or rigidify the pyrrolidine ring to reduce clearance .
Q. How can in vitro assays evaluate metabolic stability and toxicity?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t1/2) <30 min suggests need for structural stabilization .
- Cytotoxicity : Use MTT assays in HEK293 or HepG2 cells. EC50 values >10 µM indicate low toxicity. Compare with positive controls (e.g., doxorubicin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
